molecular formula C9H7F3O B133978 4'-(Trifluoromethyl)acetophenone CAS No. 709-63-7

4'-(Trifluoromethyl)acetophenone

Cat. No.: B133978
CAS No.: 709-63-7
M. Wt: 188.15 g/mol
InChI Key: HHAISVSEJFEWBZ-UHFFFAOYSA-N
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Description

4’-(Trifluoromethyl)acetophenone, also known as 4-acetylbenzotrifluoride, is an organic compound with the molecular formula C9H7F3O. It is a derivative of acetophenone where a trifluoromethyl group is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis due to its unique chemical properties, particularly the electron-withdrawing effect of the trifluoromethyl group.

Scientific Research Applications

4’-(Trifluoromethyl)acetophenone has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of drugs targeting specific enzymes or receptors, particularly those involved in metabolic pathways.

    Industry: It is used in the production of specialty chemicals, including polymers and advanced materials.

Safety and Hazards

4’-(Trifluoromethyl)acetophenone is classified as a flammable solid that causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding personal contact, wearing protective clothing, and using the substance in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-(Trifluoromethyl)acetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of trifluoromethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Another method involves the reaction of trifluoromethylbenzene with acetyl chloride in the presence of a base such as pyridine. This method is advantageous as it avoids the use of corrosive aluminum chloride.

Industrial Production Methods: Industrial production of 4’-(Trifluoromethyl)acetophenone often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4’-(Trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4’-(trifluoromethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 4’-(Trifluoromethyl)benzoic acid.

    Reduction: 4’-(Trifluoromethyl)phenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    4’-Fluoroacetophenone: Similar structure but with a fluoro group instead of a trifluoromethyl group.

    4’-Chloroacetophenone: Contains a chloro group instead of a trifluoromethyl group.

    3’,5’-Bis(trifluoromethyl)acetophenone: Contains two trifluoromethyl groups at the meta positions.

Uniqueness: 4’-(Trifluoromethyl)acetophenone is unique due to the presence of the trifluoromethyl group, which significantly enhances its electron-withdrawing properties compared to other halogenated acetophenones. This makes it particularly useful in reactions requiring strong electron-withdrawing groups, such as nucleophilic aromatic substitution and certain catalytic processes.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAISVSEJFEWBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221130
Record name 1-(4-(Trifluoromethyl)phenyl)ethan-1-one
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Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

709-63-7
Record name 4-(Trifluoromethyl)acetophenone
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Record name 1-(4-(Trifluoromethyl)phenyl)ethanone
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Record name 1-[4-(trifluoromethyl)phenyl]ethan-1-one
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